

# understanding the structure of 18:1 Lysyl-DOPG

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An In-depth Technical Guide on the Structure and Function of 18:1 Lysyl-DOPG

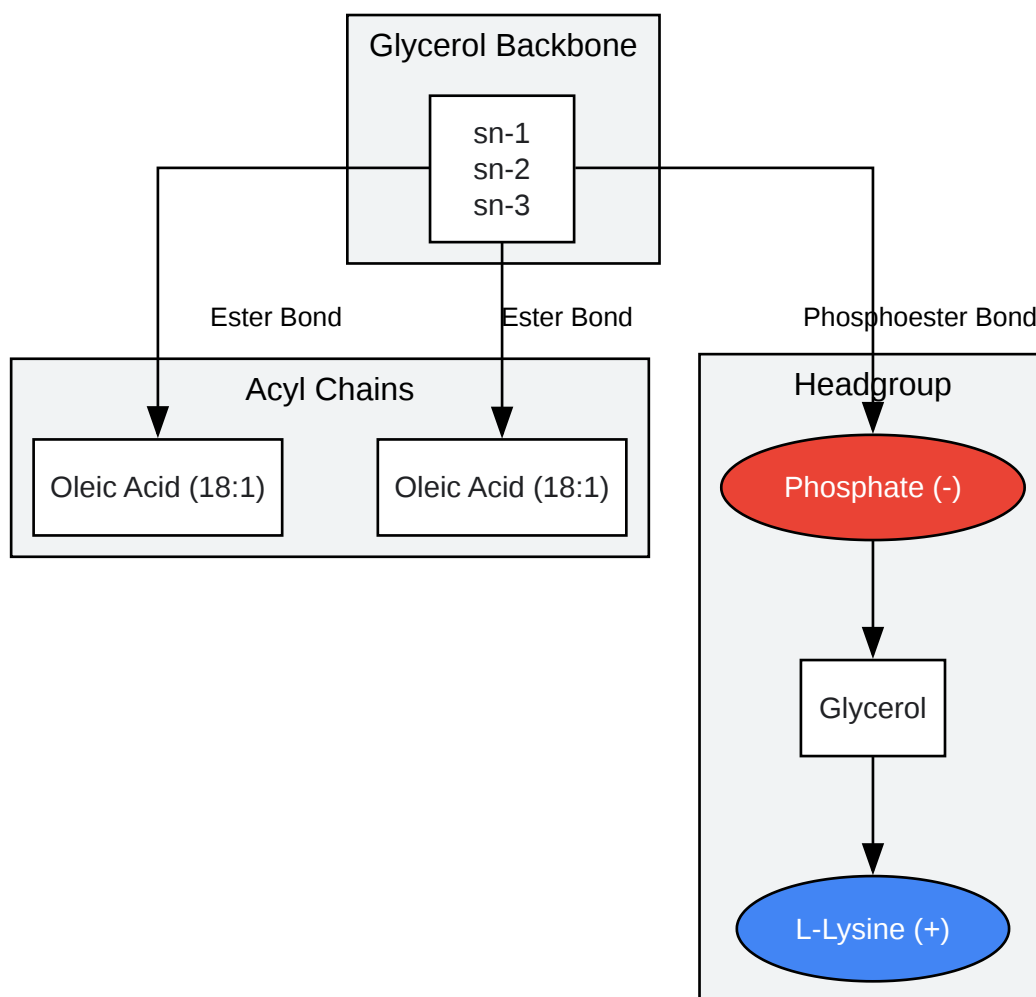
## Introduction

1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))], commonly known as **18:1 Lysyl PG** or Lysyl-DOPG, is a cationic phospholipid of significant interest in bacteriology and drug development.[1][2] It is a key component of the cell membranes of many Gram-positive bacteria, including the pathogenic species *Staphylococcus aureus*. [3][4] The defining feature of Lysyl-DOPG is the addition of a lysine residue to the headgroup of phosphatidylglycerol (PG), a modification that fundamentally alters the electrostatic properties of the bacterial cell surface.[3] This structural change is a primary mechanism by which bacteria develop resistance to positively charged cationic antimicrobial peptides (cAMPs), a crucial component of the innate immune system.[4][5] The synthesis of Lysyl-DOPG is catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, making MprF a promising target for novel antimicrobial therapies aimed at resensitizing resistant bacteria to host defenses and existing antibiotics.[3][4][5] This guide provides a detailed examination of the structure, biophysical properties, biological function, and relevant experimental methodologies associated with 18:1 Lysyl-DOPG.

## Chemical Structure of 18:1 Lysyl-DOPG

The structure of 18:1 Lysyl-DOPG is derived from the anionic phospholipid 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DOPG).[6][7] The nomenclature "18:1" specifies the acyl chains, while "Lysyl-DOPG" describes the entire molecule.

- **Acyl Chains (18:1):** The molecule contains two oleic acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone.<sup>[8][9]</sup> Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and one cis double bond at the 9th carbon position (18:1 cis-9).<sup>[10][11]</sup> Its chemical formula is  $\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH}$ .<sup>[10][11]</sup> These unsaturated fatty acid tails contribute to the fluidity of the membrane, as DOPG has a low phase transition temperature ( $T_m$ ) of  $-18^\circ\text{C}$ .<sup>[6]</sup>
- **Glycerol Backbone:** A central three-carbon glycerol molecule serves as the structural foundation, linking the two fatty acid tails via ester bonds and the phosphate group.<sup>[12]</sup>
- **Phosphate Group:** A phosphate group links the glycerol backbone to the headgroup, creating the characteristic phosphodiester bond of a phospholipid. This group carries a negative charge at physiological pH.<sup>[12]</sup>
- **Glycerol Headgroup:** In the parent molecule DOPG, the phosphate is attached to a second glycerol molecule, which constitutes the headgroup.<sup>[8][12]</sup>
- **Lysine Modification:** The key structural feature of Lysyl-DOPG is the covalent attachment of an L-lysine amino acid to the glycerol headgroup.<sup>[3][13]</sup> This addition introduces two amine groups ( $\alpha$  and  $\epsilon$ ), which are protonated at physiological pH, conferring a net positive charge to the headgroup.<sup>[14]</sup> This modification effectively changes the overall charge of the phospholipid from anionic (PG, charge of -1) to cationic (Lysyl-PG, charge of +1).<sup>[3]</sup>



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**Caption:** Structural components of 18:1 Lysyl-DOPG.

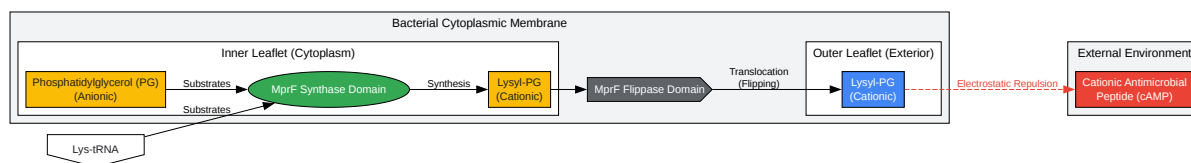
## Biological Role and Signaling Pathway

The primary biological function of Lysyl-DOPG is to provide resistance against cationic antimicrobial peptides (cAMPs).[4] Bacterial membranes are typically rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin, giving the cell surface a net negative charge.[3][14] This negative charge facilitates the initial electrostatic attraction of positively charged cAMPs, the first step in their membrane-disrupting mechanism.

The MprF enzyme modifies the membrane composition to counter this threat.[3] MprF is a bifunctional protein with a C-terminal synthase domain and an N-terminal flippase (translocase) domain.[3][5] The signaling and resistance pathway proceeds as follows:

- **Synthesis:** The synthase domain, located on the cytoplasmic face of the membrane, catalyzes the transfer of L-lysine from a charged tRNA molecule (Lys-tRNA) to the 3'-hydroxyl group of the PG headgroup.[3] This reaction forms Lysyl-PG.
- **Translocation:** The flippase domain then translocates the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[3][5] This step is critical, as the lipid must be present on the cell surface to interact with external threats.[3]
- **Charge Repulsion:** The accumulation of cationic Lysyl-PG on the outer leaflet reduces the net negative surface charge of the bacterium, in some cases creating a net positive charge. [3] This creates an electrostatic barrier that repels incoming cAMPs, preventing them from binding to and disrupting the bacterial membrane.[4][5]

This MprF-mediated modification is an adaptive response, and its expression can be upregulated by environmental factors such as acidic pH or the presence of cAMPs.[4][5]



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**Caption:** MprF-mediated synthesis and translocation of Lysyl-PG for cAMP resistance.

## Quantitative Data

The following table summarizes key quantitative properties of 18:1 Lysyl-DOPG and its role in model membrane systems.

Property	Value	Source(s)
Chemical Identity		
IUPAC Name	[(2S)-6-azaniumyl-1-[3-[[[(2R)-2,3-bis[[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-1-oxohexan-2-yl]azanium;dichloride	[15]
Synonyms	Lysyl-DOPG, 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))]	[1][15][16]
CAS Number	1246303-07-0	[1][2][15][16]
Molecular Formula	C <sub>48</sub> H <sub>93</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>11</sub> P	[2][16]
Molecular Weight	976.14 g/mol	[2][15][16]
Purity	>99% (by TLC)	[2][16]
Biophysical Parameters		
Parent Lipid (DOPG) T <sub>m</sub>	-18 °C	[6]
Saturated Analogue (Lysyl-DPPG) T <sub>m</sub>	~40 °C	[13]
Functional Data		
Lysyl-PG in <i>S. aureus</i> (stationary phase)	Up to 38% of total phospholipids	[13]
Effect on Membrane Permeability	30 mol% Lysyl-DOPG in vesicles abolishes peptide-induced dye leakage	[17]
Peptide Binding Affinity	Dissociation constant (K <sub>d</sub> ) is largely unaffected by up to 30 mol% Lysyl-DOPG	[17]

## Experimental Protocols

### Synthesis of Lysyl-Phospholipids

The chemical synthesis of Lysyl-PG is a multi-step process typically performed by specialty suppliers. A generalized laboratory approach involves the coupling of a protected lysine derivative to a dialkylated amino acid, which serves as the lipid anchor.

- **Lipid Anchor Synthesis:** A long-chain dialkylamine is formed by coupling a fatty acid to a primary amine (e.g., oleylamine) followed by reduction of the amide.[\[18\]](#)
- **Functionalization:** The dialkylamine is functionalized with a protected acid (e.g., t-butyl bromoacetate) to create a protected trialkylamino acid.[\[18\]](#)
- **Coupling:** Following deprotection, the carboxylic acid group is coupled to the  $\alpha$ -amine of a protected lysine derivative (e.g., with side chains protected by Boc or Fmoc groups).[\[18\]](#)
- **Deprotection:** Global deprotection of the side-chain protecting groups yields the final ionizable lysine-based lipid.[\[18\]](#)
- **Purification:** The final product is purified using high-performance flash chromatography (HPFC) or high-performance liquid chromatography (HPLC).[\[18\]](#)[\[19\]](#)

### Preparation of Lysyl-DOPG Liposomes

Liposomes (vesicles) are used as model membrane systems to study the biophysical effects of Lysyl-DOPG.

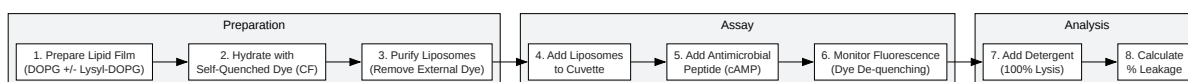
- **Lipid Film Formation:** Appropriate amounts of phospholipids (e.g., DOPG and Lysyl-DOPG) are dissolved in an organic solvent like chloroform/methanol (2:1, v/v) in a round-bottom flask.[\[13\]](#) The solvent is then removed under a stream of nitrogen gas, followed by drying under high vacuum for several hours to form a thin lipid film on the flask wall.[\[13\]](#)[\[18\]](#)
- **Hydration:** The dry lipid film is hydrated with a desired aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0). The mixture is agitated by vigorous vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).[\[13\]](#)

- **Vesicle Sizing (Optional):** To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[17]

## Membrane Perturbation (Dye Leakage) Assay

This assay measures the ability of a substance (e.g., a cAMP) to disrupt a lipid bilayer.

- **Encapsulation:** During the hydration step of liposome preparation (Protocol 5.2), the buffer used contains a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM carboxyfluorescein, CF).[17]
- **Purification:** Untrapped, external dye is removed by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).[17]
- **Fluorescence Measurement:** The dye-filled liposomes are diluted in a cuvette, and a baseline fluorescence reading ( $I_0$ ) is taken. The antimicrobial peptide is then added.
- **Data Acquisition:** The increase in fluorescence intensity ( $I_t$ ) is monitored over time as the peptide perturbs the membrane, causing dye leakage, dilution, and de-quenching.[17]
- **Normalization:** After the reaction plateaus, a detergent (e.g., Triton X-100) is added to completely lyse all vesicles and release 100% of the dye, giving a maximum fluorescence reading ( $I_{max}$ ).[17] The percent leakage at time  $t$  is calculated as:  $\% \text{ Leakage} = [(I_t - I_0) / (I_{max} - I_0)] * 100$ .



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**Caption:** Experimental workflow for the membrane perturbation dye leakage assay.

## Conclusion

18:1 Lysyl-DOPG is a structurally and functionally vital phospholipid in the field of bacterial resistance. Its simple modification—the addition of a lysine to a PG headgroup—confers a powerful defense mechanism against host-derived antimicrobial peptides by reversing the membrane surface charge.[3][4] Understanding the detailed structure of Lysyl-DOPG, the MprF pathway that synthesizes it, and the biophysical consequences of its presence in membranes provides a robust foundation for researchers in microbiology and drug development. The experimental protocols detailed herein offer established methods for investigating these properties in a laboratory setting. Targeting the MprF enzyme to inhibit Lysyl-DOPG production remains a compelling strategy for the development of new therapeutics to combat antibiotic-resistant bacterial infections.[4][5]

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